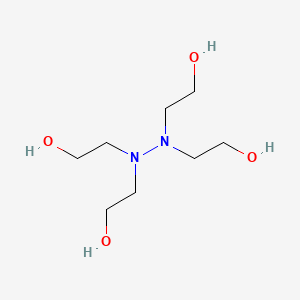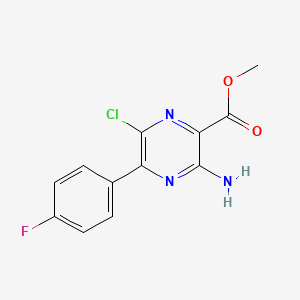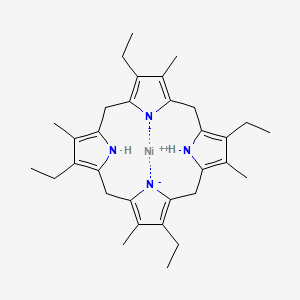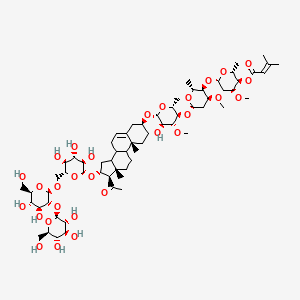
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) is a synthetic compound categorized as a cathinone. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Preparation Methods
The synthesis of 3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) involves several stepsThe reaction conditions often involve the use of solvents such as DMF, DMSO, and ethanol .
Chemical Reactions Analysis
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an analytical reference standard in mass spectrometry and other analytical techniques.
Medicine: While not used clinically, it is studied for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant, similar to other cathinones, by increasing the levels of neurotransmitters such as dopamine and norepinephrine . The molecular targets include monoamine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
3,4-Methylenedioxy-alpha-Cyclohexylaminopropiophenone (hydrochloride) is unique due to its specific structure and effects. Similar compounds include:
Alpha-PVP: Another cathinone with stimulant effects.
Alpha-PBP: Structurally similar and also a stimulant.
Alpha-PHP: Shares similar stimulant properties but is not scheduled in the United States.
Methylone and Diethylone: Other beta-keto methylenedioxyamphetamines with psychoactive effects.
Properties
Molecular Formula |
C16H22ClNO3 |
|---|---|
Molecular Weight |
311.80 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(17-13-5-3-2-4-6-13)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,2-6,10H2,1H3;1H |
InChI Key |
LIJIZZZQTLRBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


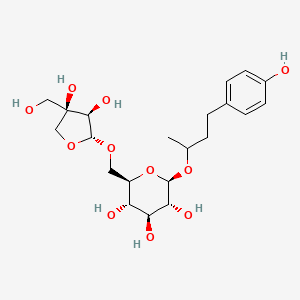
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
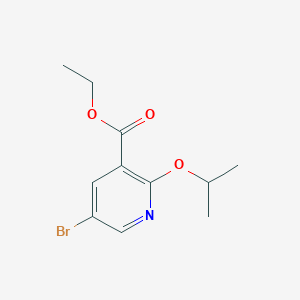
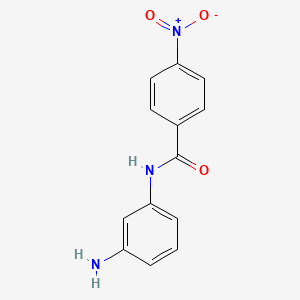

![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
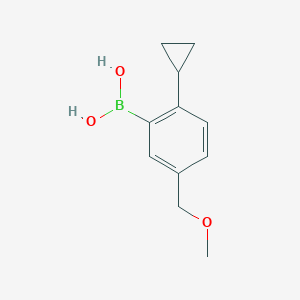
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
